2-(12-Hydroxy-12-methyltridecyl)-3-methoxyquinolin-4(1H)-one
Description
Properties
CAS No. |
571203-44-6 |
|---|---|
Molecular Formula |
C24H37NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(12-hydroxy-12-methyltridecyl)-3-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C24H37NO3/c1-24(2,27)18-14-10-8-6-4-5-7-9-11-17-21-23(28-3)22(26)19-15-12-13-16-20(19)25-21/h12-13,15-16,27H,4-11,14,17-18H2,1-3H3,(H,25,26) |
InChI Key |
YGBLPMULYMDIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)OC)O |
Origin of Product |
United States |
Biological Activity
2-(12-Hydroxy-12-methyltridecyl)-3-methoxyquinolin-4(1H)-one, a compound derived from the plant Dictyoloma vandellianum, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly potent against Gram-positive bacteria, which may be attributed to its unique quinoline structure that interferes with bacterial cell wall synthesis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the ABTS decolorization assay. The results indicated that it effectively scavenges free radicals, suggesting its role in preventing oxidative stress-related cellular damage.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 90 |
Anti-inflammatory Effects
Preliminary studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, thus suggesting a mechanism for reducing inflammation in chronic diseases.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University examined the antimicrobial efficacy of various quinoline derivatives, including this compound. The study concluded that this compound showed superior activity against S. aureus, with a notable reduction in bacterial viability observed after treatment.
Study on Antioxidant Potential
In a separate investigation published in the Journal of Medicinal Chemistry, the antioxidant properties were assessed using a series of assays including DPPH and ABTS. The findings confirmed that the compound significantly reduced oxidative stress markers in treated cells compared to controls.
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes and inhibition of essential enzymes.
- Antioxidant Activity : Scavenging of free radicals through electron donation, thereby stabilizing reactive species.
- Anti-inflammatory Mechanism : Modulation of signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its long alkyl chain (12-hydroxy-12-methyltridecyl), which enhances lipophilicity compared to smaller substituents (e.g., methyl, phenyl) in analogs.
- Substitution at the 3-position varies: the target has a methoxy group , whereas analogs typically feature a hydroxy group . This difference may influence hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties
The extended alkyl chain in the target compound likely impacts solubility and bioavailability. For example:
Table 2: Reported Bioactivities of Analogous Compounds

Implications for the Target Compound :
- The long alkyl chain could facilitate interaction with lipid-rich biological targets (e.g., membranes or lipophilic enzymes), a property less pronounced in shorter-chain analogs .
Its long alkyl chain and methoxy substitution differentiate it from smaller, hydroxylated derivatives, suggesting distinct physicochemical and pharmacological profiles. Further studies on its synthesis, stability, and specific biological targets are warranted to elucidate its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

